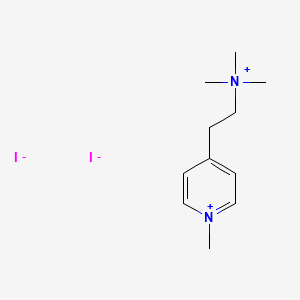
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their cationic surfactant properties and have a wide range of applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide typically involves the reaction of pyridine with an alkyl halide or alkyl sulfate at elevated temperatures. The reaction follows an S_N2 mechanism, where the nucleophilic nitrogen atom of the pyridine attacks the electrophilic carbon of the alkyl halide or sulfate, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves the use of pyridine derived from coal tar or synthetic methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
化学反応の分析
Types of Reactions
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce pyridinium oxides, while substitution reactions may yield different pyridinium derivatives .
科学的研究の応用
Pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide has several scientific research applications, including:
作用機序
The mechanism of action of pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide involves its interaction with cell membranes and other biological targets. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and antifungal applications .
類似化合物との比較
Similar Compounds
Similar compounds to pyridinium, 1-methyl-4-((trimethylammonio)ethyl)-, diiodide include other quaternary ammonium compounds such as:
- Cetylpyridinium chloride
- Benzalkonium chloride
- Tetrabutylammonium iodide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physicochemical properties and reactivity. Its ability to form stable complexes and its high solubility in water make it particularly useful in various applications .
特性
CAS番号 |
63681-04-9 |
|---|---|
分子式 |
C11H20I2N2 |
分子量 |
434.10 g/mol |
IUPAC名 |
trimethyl-[2-(1-methylpyridin-1-ium-4-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C11H20N2.2HI/c1-12-8-5-11(6-9-12)7-10-13(2,3)4;;/h5-6,8-9H,7,10H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
MGKCYPDFRVMSPF-UHFFFAOYSA-L |
正規SMILES |
C[N+]1=CC=C(C=C1)CC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{(E)-[4-(Chlorosulfonyl)phenyl]diazenyl}naphthalen-2-yl acetate](/img/structure/B14486623.png)
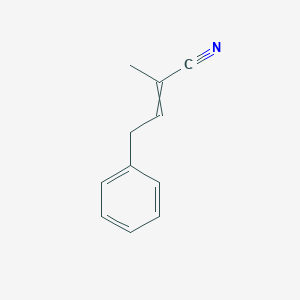
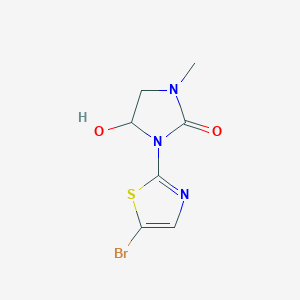
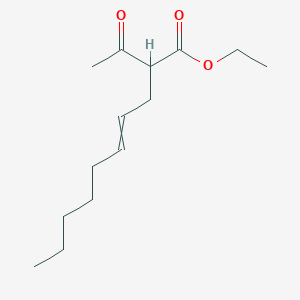
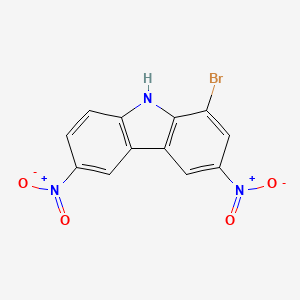
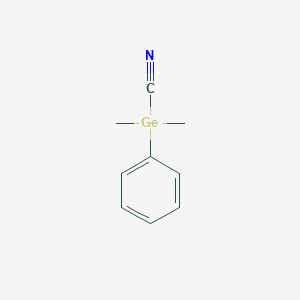
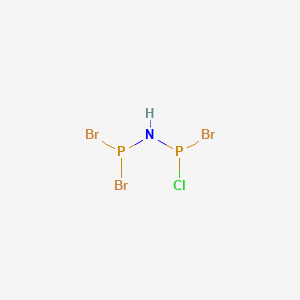
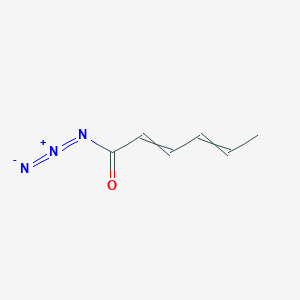
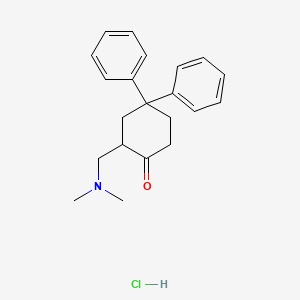
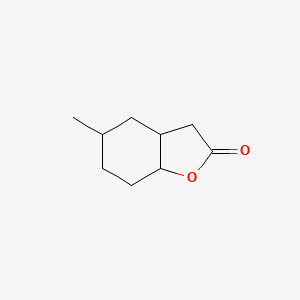
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)
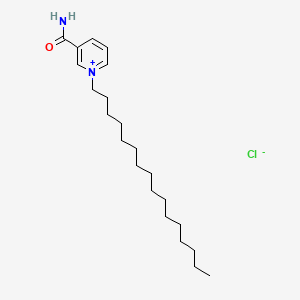
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)

